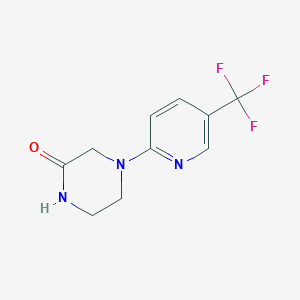
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one
概要
説明
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one typically involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)pyridine-2-amine
- 2-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)piperazine
Uniqueness
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one is unique due to the presence of both a trifluoromethyl group and a piperazine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
生物活性
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound is characterized by a piperazine ring substituted with a pyridine moiety containing a trifluoromethyl group. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine ring through cyclization of 1,2-diamine derivatives and subsequent substitutions to introduce the trifluoromethyl-pyridine group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of this compound show selective antimicrobial activity against Chlamydia trachomatis, a common sexually transmitted infection. In vitro studies demonstrated that certain analogues could impair the growth of C. trachomatis without affecting host cell viability, suggesting a potential for developing selective antichlamydial drugs .
Antitumor Properties
Studies have highlighted the antiproliferative effects of piperazine-based compounds. For instance, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve inhibition of key cellular pathways related to cell proliferation and survival .
The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, which may lead to modulation of various signaling pathways. This includes interaction with specific receptors or enzymes involved in disease processes, particularly in cancer and infectious diseases .
Case Studies and Research Findings
特性
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c11-10(12,13)7-1-2-8(15-5-7)16-4-3-14-9(17)6-16/h1-2,5H,3-4,6H2,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXAJWSULIVPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














